N-(6-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide
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Description
N-(6-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide is a useful research compound. Its molecular formula is C20H17ClN2O4S and its molecular weight is 416.88. The purity is usually 95%.
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Scientific Research Applications
Anticancer Properties
Compounds with benzothiazole moieties, similar to the one , have been synthesized and evaluated for their antitumor activities. For instance, derivatives of benzothiazole have shown promising antiproliferative effects against various cancer cell lines, including human liver hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cells. Some of these compounds induce apoptosis, which is a process of programmed cell death crucial for the treatment of cancer. This suggests that N-(6-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide might also possess anticancer properties that could be explored further (Corbo et al., 2016).
Photocatalytic Applications
Benzothiazole derivatives have been investigated for their photocatalytic properties, particularly in the degradation of environmental pollutants. These compounds, when used as supports for photocatalysts like titanium dioxide (TiO2), can enhance the rate of photodegradation of hazardous substances. This application is critical for developing more efficient methods for water treatment and environmental remediation (Torimoto et al., 1996).
Antimicrobial Activity
Research on benzothiazole derivatives also extends to their antimicrobial efficacy. Some compounds in this category have demonstrated significant activity against a range of bacterial and fungal pathogens. These findings open the possibility for this compound and similar compounds to be developed into new antimicrobial agents, potentially addressing the growing concern of antibiotic resistance (Obasi et al., 2017).
Synthesis and Chemical Reactivity
The synthetic routes and chemical reactivity of benzothiazole derivatives are of significant interest in organic chemistry. These compounds serve as key intermediates for the synthesis of more complex molecules with diverse biological activities. Studies on N-heterocyclic carbene ligands derived from benzothiazoles, for example, have led to advances in catalysis and materials science, demonstrating the versatility and utility of these chemical structures in various synthetic applications (Bantreil & Nolan, 2011).
Properties
IUPAC Name |
N-(6-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O4S/c1-5-8-23-14-7-6-13(21)11-17(14)28-20(23)22-19(24)12-9-15(25-2)18(27-4)16(10-12)26-3/h1,6-7,9-11H,8H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPAAEMIEHOTOSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N=C2N(C3=C(S2)C=C(C=C3)Cl)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.